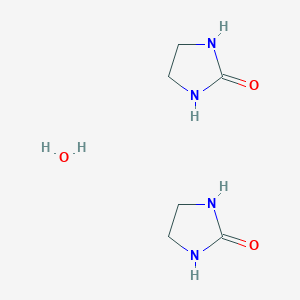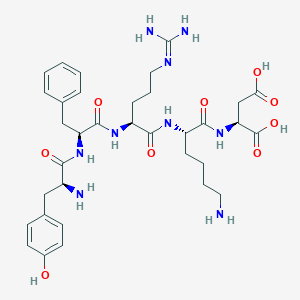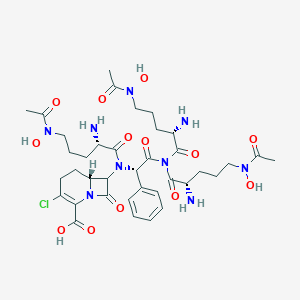
2-IMIDAZOLIDON-HEMIHYDRAT
Übersicht
Beschreibung
2-Imidazolidone hemihydrate is a useful research compound. Its molecular formula is C6H14N4O3 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Imidazolidone hemihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Imidazolidone hemihydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Formaldehydabfangung
2-Imidazolidon-Hemihydrat wird als Formaldehydabfänger verwendet. Diese Anwendung ist besonders wertvoll in Industrien, in denen Formaldehyd häufig eingesetzt wird, wie beispielsweise bei der Herstellung von Leder, Gummi und Textilien. Durch die Abfangung von Formaldehyd trägt die Verbindung dazu bei, die Exposition gegenüber dieser flüchtigen organischen Verbindung zu reduzieren, die für ihre nachteiligen gesundheitlichen Auswirkungen bekannt ist.
Pharmazeutische Synthese
Die Verbindung dient als Ausgangsstoff für die Synthese von pharmazeutischen Wirkstoffen . Eine solche Anwendung umfasst die Herstellung von Azlocillin-Natrium, einem Antibiotikum, das zur Behandlung von Infektionen verwendet wird, die durch Pseudomonas aeruginosa und andere Bakterien verursacht werden.
Organische Synthese
In der organischen Chemie wird this compound als Reaktant für die Synthese verschiedener Verbindungen verwendet. Es ist beispielsweise an der Synthese chiraler mikroporöser Materialien aus achiralen Vorläufern beteiligt, die Anwendungen in der enantioselektiven Katalyse haben.
Katalyse
Die Verbindung wird in palladiumkatalysierten Carbonylierungsreaktionen zur Herstellung von Aryl- und Heteroaryl-N-Acylharnstoffen verwendet. Diese Reaktionen sind aufgrund ihrer Effizienz und Selektivität bedeutsam für die Entwicklung von Pharmazeutika und Agrochemikalien.
Enzyminhibition
This compound ist ein Reaktant bei der Herstellung von peptidbasierten humanen Neutrophilen-Elastase-Inhibitoren . Diese Inhibitoren haben potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen wie chronisch obstruktiver Lungenerkrankung (COPD) und Mukoviszidose.
Antibakterielle Forschung
Die Verbindung wird auch bei der Synthese von Heterocyclen durch Cyanoacetylierung verwendet, die auf ihre antimikrobiellen Eigenschaften untersucht werden. Diese Forschung ist entscheidend im anhaltenden Kampf gegen arzneimittelresistente Bakterien.
Wirkmechanismus
Mode of Action
It’s known that the formation of imidazolidin-2-ones from 1,2-diamines and co2 can be efficiently achieved using certain promoters and activators . This suggests that the compound may interact with its targets through similar chemical reactions.
Biochemical Pathways
The compound is known to be involved in various synthetic routes, indicating its potential role in multiple biochemical processes .
Pharmacokinetics
It has a melting point of 58 °C, a boiling point of 335.5 °C, and a density of 1.3 g/cm3 at 20 °C . These properties may influence the compound’s bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Imidazolidone Hemihydrate. For instance, the compound’s reactivity may be affected by temperature, as suggested by its known physical properties . .
Eigenschaften
IUPAC Name |
imidazolidin-2-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6N2O.H2O/c2*6-3-4-1-2-5-3;/h2*1-2H2,(H2,4,5,6);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRJGGOOWATRNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N1.C1CNC(=O)N1.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121325-67-5 | |
| Record name | 121325-67-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Imidazolidone Hemihydrate in the modification of adsorption resins?
A1: In the study, 2-Imidazolidone Hemihydrate was used as a chemical modifier to create a novel adsorption resin (named FJ-2). While the exact mechanism of modification wasn't detailed in the abstract, it's stated that this modification, alongside others, resulted in the resin having "predominant micropores/mesopores, [and] moderate specific surface area" []. These properties are desirable for enhancing the adsorption capacity of the resin.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)









![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)



